molecular formula C17H15N3O5S B2522444 (E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895441-21-1

(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2522444
CAS RN: 895441-21-1
M. Wt: 373.38
InChI Key: YZGGRCGYHKFCRW-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The benzo[d]thiazol-2(3H)-ylidene moiety is a type of heterocyclic compound that contains a thiazole ring, which is a ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

Benzamides and thiazoles are both reactive moieties that can undergo a variety of chemical reactions. Benzamides, for instance, can participate in nucleophilic acyl substitution reactions. Thiazoles can act as ligands in coordination chemistry and can also undergo electrophilic and nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzamide derivatives have been studied for their potential anti-inflammatory properties .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, based on its structural features. For instance, benzamide and thiazole derivatives have been studied for their potential biological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects .

properties

IUPAC Name

2,3-dimethoxy-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-12-8-7-10(20(22)23)9-14(12)26-17(19)18-16(21)11-5-4-6-13(24-2)15(11)25-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGGRCGYHKFCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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